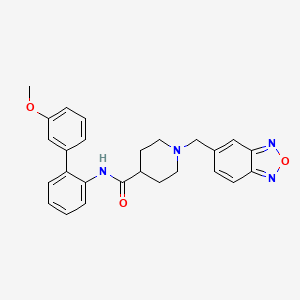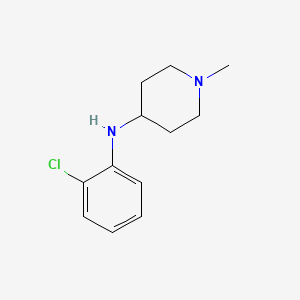
N-(2-chlorophenyl)-1-methyl-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-1-methyl-4-piperidinamine, also known as deschloroketamine or DCK, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It is a derivative of ketamine, which is widely used in medicine as an anesthetic and analgesic. DCK has been gaining popularity in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
DCK acts on the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in the brain's excitatory neurotransmission. DCK binds to the receptor and inhibits its activity, leading to a decrease in glutamate release. This results in a reduction of neuronal activity, leading to its anesthetic and analgesic effects.
Biochemical and Physiological Effects:
DCK has been shown to produce dose-dependent effects on the central nervous system. At low doses, it produces mild sedation and analgesia. At higher doses, it can cause dissociative effects, such as a loss of consciousness and out-of-body experiences. DCK has also been shown to affect the cardiovascular system, causing an increase in heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCK has several advantages for scientific research. It has a high potency and a long duration of action, making it useful for studying the long-term effects of drugs on the brain. However, its dissociative effects can make it difficult to study certain behaviors and cognitive functions. Additionally, its potential for abuse and dependence must be carefully monitored in research settings.
Direcciones Futuras
There are several areas of future research for DCK. One area of interest is its potential use in treating substance abuse disorders, particularly cocaine and opioid addiction. Additionally, DCK's antidepressant effects may make it a promising candidate for treating depression and anxiety disorders. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of DCK.
Métodos De Síntesis
The synthesis of DCK involves the reaction of 2-chloro-2'-nitrobenzophenone and methylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then converted to DCK by reacting it with piperidine. The synthesis process has been optimized to produce high yields of pure DCK.
Aplicaciones Científicas De Investigación
DCK has been studied extensively for its potential therapeutic applications. It has been found to have anesthetic, analgesic, and antidepressant effects. DCK has also been investigated for its potential use in treating substance abuse disorders, such as cocaine and opioid addiction. Additionally, it has shown promise in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-15-8-6-10(7-9-15)14-12-5-3-2-4-11(12)13/h2-5,10,14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNNFQMJBQLZCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-1-methylpiperidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5143387.png)
![diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonate](/img/structure/B5143395.png)
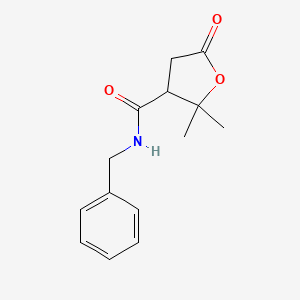
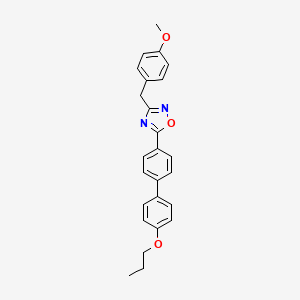

![2,3,4,5-tetrabromo-6-{[(3-ethylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5143425.png)
![3-(2-fluorophenyl)-5-[(3-methyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5143432.png)
![4-{[(3-{[(4-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B5143440.png)
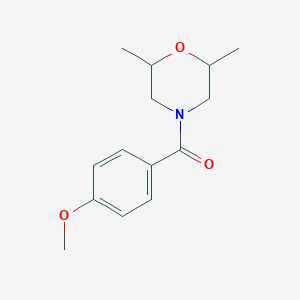
![1-(4-ethylphenyl)-5-{[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143456.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-methoxyphenyl)benzamide](/img/structure/B5143480.png)
![N-{1-[1-(3-chloro-4-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5143487.png)
